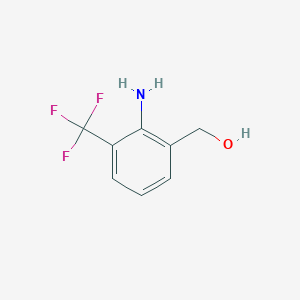

Methyl 4-(aminomethyl)-2-methylbenzoate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

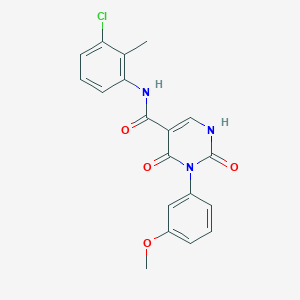

Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride is an amino acid ester hydrochloride . It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor . Its synthesis by esterification reaction has been reported .

Synthesis Analysis

An advantageous process is provided for preparing methyl 4-(aminomethyl)benzoate by esterifying 4-(aminomethyl)benzoic acid and subsequently obtaining the methyl 4-(aminomethyl)benzoate. This process proceeds under specific pH and temperature control and isolation of the hydrochloride of methyl 4-(aminomethyl)benzoate formed as an intermediate being avoidable .Molecular Structure Analysis

The molecular formula of Methyl 4-(aminomethyl)benzoate is C9H11NO2 . The average mass is 165.189 Da and the monoisotopic mass is 165.078979 Da .Physical and Chemical Properties Analysis

Methyl 4-(aminomethyl)benzoate hydrochloride has a melting point of 243 °C (dec.) (lit.) . The predicted boiling point is 278.7±23.0 °C and the predicted density is 1.121±0.06 g/cm3 .科学的研究の応用

Synthesis of Organic Compounds

"Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride" is utilized in the synthesis of complex organic molecules. For example, it serves as a key intermediate in the synthesis of anti-cancer drugs by inhibiting thymidylate synthase. The synthesis process involves several steps, starting from p-toluidine reacting with chloral hydrate and hydroxylamine hydrochloride, followed by sulfuric acid treatment and alkaline H2O2 oxidation. This complex synthesis route highlights the compound's importance in developing pharmaceuticals aimed at treating cancer (Cao Sheng-li, 2004).

Electrochemical Studies

Research on corrosion inhibitors for mild steel protection in acidic solutions has identified derivatives of "Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride" as effective agents. These studies involve electrochemical impedance spectroscopy and potentiodynamic measurements to evaluate the efficacy of these compounds in preventing corrosion, demonstrating their potential in industrial applications where metal protection is crucial (A. Yüce et al., 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives of "Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride" are explored for their pharmaceutical properties. The modification of this compound leads to the creation of various active pharmaceutical ingredients (APIs) that are crucial for drug development. This includes the synthesis of intermediates and active compounds that may have applications in treating a wide range of diseases, showcasing the versatility of this compound in drug synthesis (Tao Feng, 2005).

Chemical Reactions and Mechanisms

The compound is also studied for its role in various chemical reactions and mechanisms. For instance, it is involved in the synthesis of oxazolines and thiazolines under microwave irradiation, demonstrating its reactivity and utility in creating heterocyclic compounds that are significant in various chemical and pharmaceutical applications (A. Katritzky et al., 2004).

Environmental Applications

In the context of environmental science, derivatives of "Methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride" are studied for their role in the anaerobic degradation of organic pollutants. This research is crucial for understanding the biodegradation pathways of synthetic compounds in the environment, contributing to the development of sustainable waste management practices (S. Lahme et al., 2012).

Safety and Hazards

Methyl 4-(aminomethyl)benzoate hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .

特性

IUPAC Name |

methyl 4-(aminomethyl)-2-methylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-5-8(6-11)3-4-9(7)10(12)13-2;/h3-5H,6,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKXUCBJESPONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate](/img/structure/B2808885.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2808886.png)

![Spiro[2.3]hexane-5,5-diyldimethanol](/img/structure/B2808887.png)

![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2808898.png)